molecular formula C9H11NO2S B13581857 3-Ethoxy-4-hydroxybenzothioamide CAS No. 60758-80-7

3-Ethoxy-4-hydroxybenzothioamide

Cat. No.: B13581857
CAS No.: 60758-80-7
M. Wt: 197.26 g/mol
InChI Key: NDARQXGMKUEJQC-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzothioamide is an organic compound with the molecular formula C9H11NO2S It is characterized by the presence of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) attached to a benzene ring, along with a thioamide group (-CSNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-hydroxybenzothioamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thioamide reagents. One common method is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and thioacetamide in the presence of a catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-hydroxybenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethoxy-4-hydroxybenzothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxybenzothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

    3-Ethoxy-4-hydroxybenzaldehyde: Shares the ethoxy and hydroxy groups but differs in the functional group attached to the benzene ring.

    4-Hydroxybenzothioamide: Lacks the ethoxy group, making it less hydrophobic compared to 3-Ethoxy-4-hydroxybenzothioamide.

Uniqueness: The presence of both ethoxy and hydroxy groups enhances its solubility and reactivity in various chemical reactions .

Properties

CAS No.

60758-80-7

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

3-ethoxy-4-hydroxybenzenecarbothioamide

InChI

InChI=1S/C9H11NO2S/c1-2-12-8-5-6(9(10)13)3-4-7(8)11/h3-5,11H,2H2,1H3,(H2,10,13)

InChI Key

NDARQXGMKUEJQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N)O

Origin of Product

United States

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